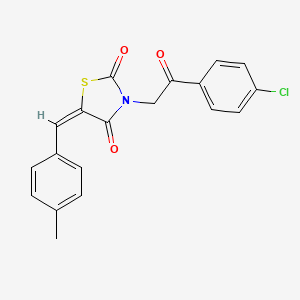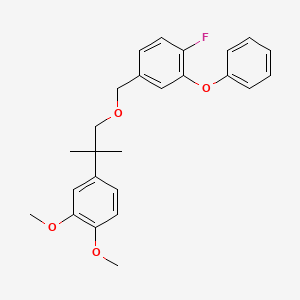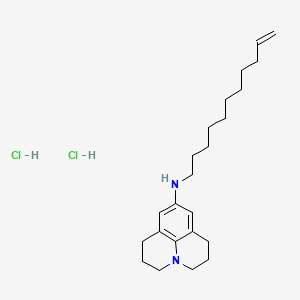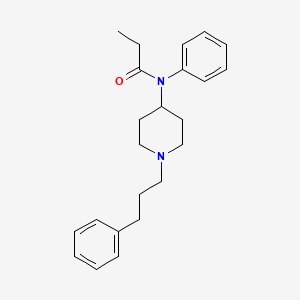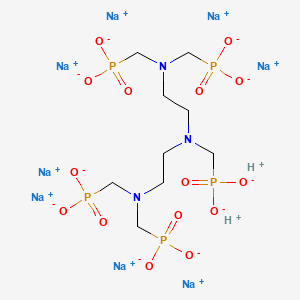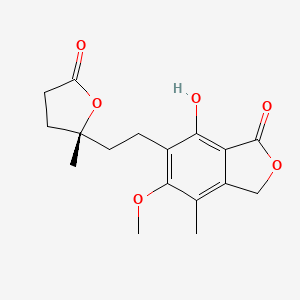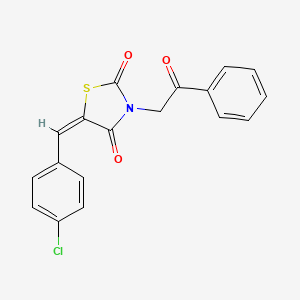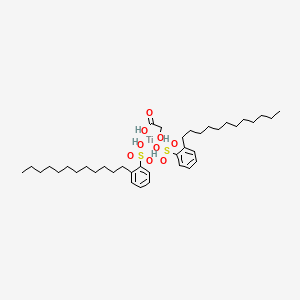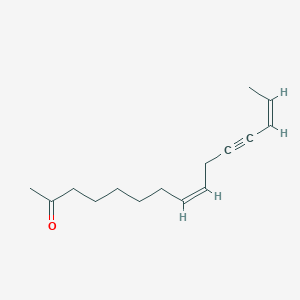
8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)- is a chemical compound with the molecular formula C15H22O. It is characterized by the presence of two double bonds and one triple bond within its carbon chain, making it a polyunsaturated ketone. This compound is known for its antiproliferative activity, particularly against certain cancer cell lines .
Preparation Methods
The synthesis of 8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)- can be achieved through various synthetic routes. One common method involves the extraction from natural sources such as the roots of Echinacea pallida. The methanol extract of these roots contains the compound, which can be isolated and purified . Industrial production methods may involve more complex synthetic routes, including the use of specific catalysts and reaction conditions to achieve the desired stereochemistry and purity.
Chemical Reactions Analysis
8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond into a double bond or single bond, leading to different saturated or partially saturated products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated ketones in various chemical reactions.
Medicine: Its antiproliferative properties suggest potential therapeutic applications in the treatment of cancer.
Mechanism of Action
The mechanism by which 8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)- exerts its antiproliferative effects involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the disruption of cell cycle progression and activation of apoptotic pathways, leading to cell death .
Comparison with Similar Compounds
8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)- can be compared with other similar compounds such as:
(E)-1,8-Pentadecadiene: Another compound isolated from Echinacea pallida roots, which also exhibits antiproliferative activity.
Polyacetylenes and Polyenes: These compounds share similar structural features with multiple double and triple bonds and are known for their diverse pharmacological activities.
The uniqueness of 8,13-Pentadecadien-11-yn-2-one, (8Z,13Z)- lies in its specific stereochemistry and the presence of both double and triple bonds, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
118853-85-3 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(8Z,13Z)-pentadeca-8,13-dien-11-yn-2-one |
InChI |
InChI=1S/C15H22O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h3-4,8-9H,7,10-14H2,1-2H3/b4-3-,9-8- |
InChI Key |
MTRMYFQVGGDQQK-JYKTZQBOSA-N |
Isomeric SMILES |
C/C=C\C#CC/C=C\CCCCCC(=O)C |
Canonical SMILES |
CC=CC#CCC=CCCCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


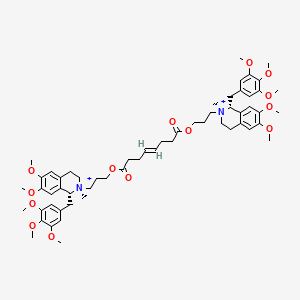
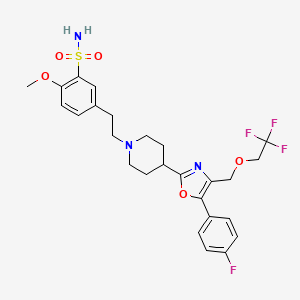
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)

